Tricosanenitrile vs. Docosanitrile (C22) and Tetracosanenitrile (C24): Chain-Length-Dependent Lipophilicity (XLogP3)
Tricosanenitrile (C23) exhibits a computed lipophilicity (XLogP3) of 10.7 [1]. While direct experimental logP values for its immediate homologs are not always available, the XLogP3 value for the C22 analog, docosanitrile, is 10.3 [2], and for the C24 analog, tetracosanenitrile, it is 11.1 [3]. This represents a quantifiable stepwise increase of approximately 0.4 logP units per additional methylene group in the series, a known trend for homologous alkanes and nitriles. This difference in lipophilicity is a critical differentiator when selecting a compound for studies involving partitioning into lipid bilayers or non-polar solvents, as the C23 compound provides a precise, intermediate hydrophobicity profile.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 10.7 (C23) |
| Comparator Or Baseline | Docosanitrile: 10.3 (C22); Tetracosanenitrile: 11.1 (C24) |
| Quantified Difference | +0.4 vs C22; -0.4 vs C24 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem data) |
Why This Matters
For researchers modeling membrane permeability or partitioning into non-polar media, the precise 0.4 logP differential between C22, C23, and C24 nitriles provides a quantifiable basis for selecting the optimal chain length to achieve a specific hydrophobicity target.
- [1] PubChem. (2025). Tricosanenitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Tricosanenitrile View Source
- [2] PubChem. (2025). Docosanitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Docosanitrile View Source
- [3] PubChem. (2025). Tetracosanenitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Tetracosanenitrile View Source
